4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an ethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: One common method involves the amination of acyclic precursors followed by cyclization. For instance, starting from ethyl acetoacetate, the compound can be synthesized via a multi-step process involving the formation of an intermediate amine, which then undergoes cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Another approach involves the oxidation of pyrrolidine derivatives. This method typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including precise temperature control, solvent selection, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-Propyl-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the specific combination of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The ethyl group provides a balance between hydrophobicity and steric effects, making it distinct from its methyl and propyl analogs.
Properties
CAS No. |
1784320-98-4 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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